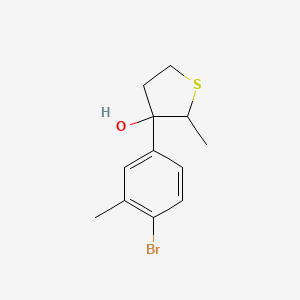

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol

Description

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a 4-bromo-3-methylphenyl moiety at position 3. Synthesis typically involves cyclization of mercapto-alcohol precursors or nucleophilic substitution reactions involving brominated aromatic intermediates.

Properties

Molecular Formula |

C12H15BrOS |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

3-(4-bromo-3-methylphenyl)-2-methylthiolan-3-ol |

InChI |

InChI=1S/C12H15BrOS/c1-8-7-10(3-4-11(8)13)12(14)5-6-15-9(12)2/h3-4,7,9,14H,5-6H2,1-2H3 |

InChI Key |

RCZWIKBZJQFISF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)(C2=CC(=C(C=C2)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-3-methylphenyl Precursors

A common starting material is 4-bromo-3-methylphenyl derivatives such as 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylacetophenone. These can be prepared via selective bromination of 3-methylphenol or 3-methylphenyl ethers under controlled vapor-phase conditions to minimize dibromo impurities. For example, vapor-phase bromination of 3-alkylanisoles at reduced pressure (~50 mm Hg) and temperatures below 100 °C yields 4-bromo-3-alkylphenyl ethers with high selectivity and minimal dibrominated byproducts.

Formation of the Thiolan Ring

The thiolan-3-ol ring can be constructed via nucleophilic substitution and ring-closing reactions involving thiol derivatives and alkyl halides. The methyl substitution at the 2-position of the thiolan ring is introduced by using appropriately substituted starting materials or by selective alkylation during ring formation.

Hydroxylation at the 3-Position

The hydroxyl group at the 3-position of the thiolan ring is typically introduced by oxidation or by using an alcohol-functionalized precursor. For example, reduction of ketone intermediates or direct substitution reactions can yield the desired thiolan-3-ol structure with the hydroxyl group in place.

A representative synthetic route adapted from related compounds involves:

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aromatic substitution pattern and thiolan ring structure.

- Mass Spectrometry (MS) to verify molecular weight (~276.19 g/mol).

- Infrared (IR) spectroscopy to detect hydroxyl group presence.

- Chromatographic purity analysis (HPLC or GC).

These techniques ensure the structural integrity and purity of 3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol.

- Vapor-phase bromination methods have been shown to reduce dibromo impurities significantly compared to traditional liquid-phase bromination, improving product purity and yield.

- The choice of solvent (e.g., tetrahydrofuran or dichloromethane) and temperature control during thiolan ring formation are critical for maximizing selectivity and minimizing side reactions.

- Recent studies highlight the influence of electronic effects from the bromine substituent and steric hindrance from methyl groups on the reactivity of the thiolan ring, informing tailored synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of non-brominated phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The brominated phenyl group and thiolane ring contribute to its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol : Contains a thiolane ring with hydroxyl and methyl substituents, and a brominated aromatic group. The sulfur atom in the thiolane ring enhances lipophilicity and may influence redox reactivity.

- (4-Bromo-3-methylphenyl)methanol (Evidence ID 1): A benzyl alcohol derivative with a bromo-methylphenyl group. The primary functional group is a hydroxyl (-OH) attached to the aromatic ring’s methylene bridge, lacking sulfur .

Physicochemical Properties

The table below compares key properties of the two compounds, with hypothetical data for the target compound inferred from structural analogs:

*Hypothetical data based on structural analogs.

- Polarity and Solubility: The thiolane ring in the target compound likely reduces water solubility compared to (4-Bromo-3-methylphenyl)methanol, as sulfur-containing rings are less polar than hydroxylated aromatic systems.

Research Findings and Limitations

- Biological Activity: Thiolan-3-ol derivatives are reported to exhibit moderate antimicrobial activity against Gram-positive bacteria, likely due to membrane disruption by lipophilic components. In contrast, benzyl alcohols like (4-Bromo-3-methylphenyl)methanol show cytotoxicity in cancer cell lines, attributed to oxidative stress induction .

- Synthetic Challenges : The target compound’s thiolane ring requires careful control of reaction conditions (e.g., pH, temperature) to avoid ring-opening or sulfur oxidation.

Biological Activity

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a thiolane ring substituted with a bromo and methyl group on the phenyl ring. Its structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It can bind to various receptors, modulating signal transduction pathways that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiolane derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The observed IC50 values suggest a moderate potency in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| A549 | 25 |

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound derivatives. The study found that modifications to the thiolane ring significantly affected their antimicrobial and anticancer activities. For example, compounds with additional halogen substituents showed enhanced activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.